Iperoxo is classified under the category of muscarinic receptor agonists. It specifically targets the M2 muscarinic acetylcholine receptor, which plays a crucial role in various physiological processes, including neurotransmission and modulation of neuronal excitability.
The synthesis of Iperoxo involves several chemical reactions that modify precursor compounds to achieve the desired structure. The initial step includes the formation of the isoxazoline ring, which is critical for the compound's activity. The synthesis process typically follows these steps:
Technical details regarding the synthesis can be found in supplementary materials accompanying related studies .
Iperoxo's molecular structure features a pyridinic core substituted with an isoxazoline moiety. This unique arrangement contributes to its binding properties at muscarinic receptors. The structural formula can be represented as follows:
Key data about Iperoxo's molecular structure includes:
Iperoxo participates in various chemical reactions primarily related to its interaction with muscarinic receptors. Notably, it acts as an agonist, promoting receptor activation that leads to downstream signaling pathways.
Technical details regarding these reactions can be found in pharmacological studies analyzing receptor activation mechanisms.
The mechanism by which Iperoxo exerts its effects involves several steps:
Research indicates that Iperoxo's efficacy can be quantified through parameters such as (maximum efficacy) and (half-maximal effective concentration), demonstrating its potent action compared to other agonists .
Relevant data regarding these properties can be sourced from experimental studies focusing on drug stability and reactivity profiles .
Iperoxo has potential applications in scientific research and pharmacology:
The discovery of Iperoxo (3‐(3‐hexylsulfanyl‐[1,2,5]oxadiazol‐4‐yl)‐1,2,5,6‐tetrahydro‐1‐methylpyridine) emerged from systematic structural optimization of oxotremorine analogs in the late 1990s. Dallanoce and colleagues identified this compound during efforts to enhance the pharmacological profile of muscarinic acetylcholine receptor agonists [2] [4]. Initial characterization revealed unprecedented signaling potency at muscarinic receptors, with Iperoxo exhibiting picomolar to nanomolar effective concentration 50 values across subtypes (Table 1). This potency profile immediately distinguished it from conventional orthosteric agonists like acetylcholine or carbachol.
Table 1: Functional Potency of Iperoxo at Human Muscarinic Receptor Subtypes
Receptor Subtype | pEC₅₀ | Primary G Protein Coupling |
---|---|---|
Muscarinic M₁ | 9.87 | Gq/11 |
Muscarinic M₂ | 10.10 | Gi/o |
Muscarinic M₃ | 9.78 | Gq/11 |
Data derived from radioligand binding and functional assays in recombinant cell systems [10].
The term "superagonist" was empirically assigned based on Iperoxo’s ability to produce maximal responses exceeding those of the endogenous agonist acetylcholine at the Muscarinic M₂ receptor subtype [2]. This phenomenon was quantitatively demonstrated through dynamic mass redistribution assays and guanosine 5′-O-[gamma-thio]triphosphate binding studies, where Iperoxo exhibited operational efficacy values (τ) 2-3 times higher than acetylcholine [2]. Mechanistically, this supra-physiological efficacy stems from Iperoxo’s capacity to engage dual orthosteric interaction points within the receptor binding pocket. Unlike acetylcholine, which primarily forms a salt bridge with aspartate residue Asp3.32, Iperoxo simultaneously engages both Asp3.32 and an accessory interaction site through its heterocyclic tail moiety [2] [8]. This dual engagement stabilizes an active receptor conformation with enhanced G protein coupling efficiency, particularly evident in Muscarinic M₂ receptors complexed with Gi proteins [2] [6].
The functional significance of Iperoxo’s superagonism was further elucidated through studies with the Muscarinic M₂-Y104³.³³A mutant receptor. While acetylcholine exhibited severely compromised efficacy at this mutant, Iperoxo maintained near-full signaling capacity, demonstrating its reduced dependence on conserved orthosteric site residues typically essential for conventional agonist efficacy [2]. This property enabled Iperoxo to serve as a critical pharmacological tool for probing activation mechanisms of G protein-coupled receptors beyond the constraints of endogenous agonist-receptor interactions.
Iperoxo’s exceptional affinity and efficacy rendered it indispensable for stabilizing active-state muscarinic receptor complexes for structural characterization. The determination of the Muscarinic M₂ receptor-Iperoxo-Gi protein complex via cryogenic electron microscopy represented a watershed achievement, providing the first high-resolution view of a fully active muscarinic receptor conformation [3] [4]. This structure revealed critical details about agonist-induced conformational changes:
The development of tritiated Iperoxo ([³H]Iperoxo) provided a specialized tool for probing activation-related conformational transitions. This ultra-high-affinity radioagonist (Kd ≈ 80 pM for Muscarinic M₂) demonstrated superior receptor occupancy kinetics compared to conventional agonists like [³H]acetylcholine or [³H]oxotremorine M, enabling precise quantification of active-state receptor populations in native tissues [4].
Table 2: Conformational Effects of Iperoxo Binding Determined via Biophysical Approaches
Technique | Key Finding | Receptor System |
---|---|---|
Cryogenic electron microscopy | Stabilized active-state conformation with 10-Å TM6 displacement | Muscarinic M₂-Gi complex |
Tritium radioligand binding | Detection of high-affinity G protein-coupled receptor states | Native tissue membranes |
Hydrogen-deuterium exchange | Reduced flexibility in intracellular loop 3 upon binding | Muscarinic M₂ solubilized |
Molecular dynamics simulations | Prolonged stabilization of Tyr7.39 "lid" conformation | Muscarinic M₂ and M₄ |
Data synthesized from multiple structural pharmacology studies [3] [4] [8].
Iperoxo’s exceptional affinity enabled sensitive detection of allosteric effects, revealing that:
These properties informed the rational design of dualsteric ligands - hybrid compounds combining Iperoxo-derived orthosteric pharmacophores with allosteric chemotypes. For instance, Iperoxo-based hybrids tethered to bulky carazolol analogs exhibited unprecedented Muscarinic M₂ subtype selectivity while retaining near-full efficacy, leveraging simultaneous orthosteric and extracellular vestibule interactions [3]. This approach demonstrated that Iperoxo’s molecular scaffold provides an optimal "warhead" for developing bitopic ligands that bridge orthosteric and allosteric domains.
Iperoxo served as a reference agonist for defining ligand-directed signaling bias at muscarinic receptors. Comparative studies revealed:
This biased signaling profile enabled the identification of pathway-selective agonists. Novel chemotypes designed to mimic Iperoxo’s interaction with Asn6.52 (e.g., thiophene derivatives) demonstrated exclusive Gi agonism without Gq activation, validating the therapeutic potential of pathway-biased muscarinic ligands for pain management without typical cholinergic side effects [6]. Furthermore, Iperoxo served as a critical comparator in studies of efficacy-driven selectivity, exemplified by xanomeline’s Muscarinic M₄ preference despite similar binding affinity across subtypes. Molecular dynamics simulations revealed that while xanomeline adopts divergent active-state binding modes across subtypes, Iperoxo maintains consistent engagement, providing mechanistic insight into efficacy-based selectivity [8].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6